(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]
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Overview
Description
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] typically involves the reaction of appropriate imidazole derivatives with a phenylene bridging agent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.
Scientific Research Applications
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S,5S,5’S)-2,2’-(1,4-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]
- (4S,4’S,5S,5’S)-2,2’-(1,2-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]
Uniqueness
(4S,4’S,5S,5’S)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C36H30N4 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4S,5S)-2-[3-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C36H30N4/c1-5-14-25(15-6-1)31-32(26-16-7-2-8-17-26)38-35(37-31)29-22-13-23-30(24-29)36-39-33(27-18-9-3-10-19-27)34(40-36)28-20-11-4-12-21-28/h1-24,31-34H,(H,37,38)(H,39,40)/t31-,32-,33-,34-/m0/s1 |
InChI Key |
UYMXNCBCIRQMJY-CUPIEXAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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